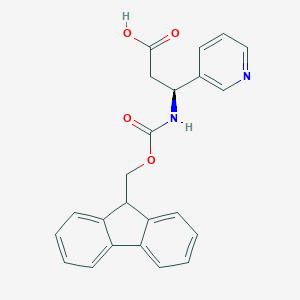

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Descripción

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid is an Fmoc-protected amino acid derivative widely used in peptide synthesis and medicinal chemistry. Its structure features a pyridin-3-yl substituent on the β-carbon of the propanoic acid backbone, with the Fmoc (9-fluorenylmethoxycarbonyl) group serving as a temporary protecting group for the amine functionality during solid-phase peptide synthesis (SPPS) . Key properties include:

- Molecular Formula: C₂₄H₂₂N₂O₅

- Molecular Weight: 418.44 g/mol

- Purity: Typically ≥95% (HPLC)

- Storage: Stable at 2–8°C in a dry environment .

This compound is particularly valuable in synthesizing peptides with enhanced solubility or receptor-binding properties due to the pyridine ring’s electronic and steric effects .

Propiedades

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O4/c26-22(27)12-21(15-6-5-11-24-13-15)25-23(28)29-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-11,13,20-21H,12,14H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZXATJNDHWFETN-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427502 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507472-06-2 | |

| Record name | (3S)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyridin-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(pyridin-3-yl)propanoic acid, commonly referred to as Fmoc-Pyr-Asp, is a complex organic compound that plays a significant role in medicinal chemistry, particularly in peptide synthesis. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a pyridine ring, and a propanoic acid backbone. The Fmoc group is widely utilized in peptide synthesis for temporarily protecting amino groups during the formation of peptide bonds. This structure allows for various modifications, enhancing its utility in drug design.

While specific mechanisms of action for Fmoc-Pyr-Asp are not fully elucidated, its biological activity is primarily linked to its role in the synthesis of peptides that may exhibit various pharmacological properties. The interaction of the synthesized peptides with biological macromolecules such as proteins and nucleic acids is crucial for their function.

Biological Activity

Research indicates that compounds with similar structures often exhibit significant pharmacological activities. For example:

- Antimicrobial Activity : Fluorene derivatives have shown promising antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups can enhance these activities by improving the compounds' ability to penetrate bacterial membranes .

- Antitumor Properties : Some fluorene derivatives have demonstrated antiproliferative effects and act as inhibitors of type I topoisomerase, which is crucial in cancer therapy .

- Peptide Synthesis : As a building block in peptide synthesis, Fmoc-Pyr-Asp can contribute to the development of biologically active peptides with tailored functionalities for therapeutic applications.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various fluorene derivatives against multiple strains, revealing that structural modifications significantly influenced their inhibitory effects. Compounds with longer hydrocarbon chains exhibited improved activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study 2: Antiproliferative Activity

Another investigation focused on the antiproliferative effects of fluorene derivatives on cancer cell lines. It was found that introducing linear alkyl groups into the side chains enhanced the anticancer activity compared to branched or bulky groups .

Comparative Analysis

To better understand the biological activity of Fmoc-Pyr-Asp, it is useful to compare it with other similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Fmoc-Amino Acid | Fmoc-Amino Acid | Directly used in peptide synthesis |

| Ethyl Glycinate | Ethyl Glycinate | Simpler structure for basic peptides |

| Boc-Amino Acid | Boc-Amino Acid | Different protection strategy affecting reactivity |

| Acetylated Amino Acid | Acetylated Amino Acid | Varies in solubility and reactivity |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structurally analogous Fmoc-protected amino acids differ in the substituent on the β-carbon. Below is a detailed comparison of key derivatives:

Structural and Functional Differences

Key Observations

Solubility and Polarity :

- The pyridin-3-yl derivative exhibits higher polarity than the phenyl or o-tolyl analogs due to the nitrogen atom in the pyridine ring, enhancing aqueous solubility .

- The 3-hydroxyphenyl variant has moderate solubility in polar solvents, influenced by the hydroxyl group’s hydrogen-bonding capacity .

Biological Activity :

- Chloroindole-containing derivatives (e.g., ) show antiviral activity, likely due to halogen-mediated interactions with viral proteins.

- Pyridine-containing analogs may target nicotinic acetylcholine receptors, leveraging the ring’s electron-deficient nature for π-π stacking .

Synthetic Utility :

- The Fmoc group in all derivatives ensures compatibility with SPPS protocols, enabling automated synthesis of complex peptides .

- o-Tolyl and phenyl derivatives are preferred for generating hydrophobic peptide domains, while pyridin-3-yl variants improve solubility in polar media .

Stability and Storage :

- All compounds require storage at 2–8°C to prevent Fmoc group degradation. The chloroindole derivative () is sensitive to light, necessitating amber vials.

Métodos De Preparación

Starting Materials and Reagents

The primary precursor is (S)-3-amino-3-(pyridin-3-yl)propanoic acid, which can be synthesized via asymmetric hydrogenation of β-keto esters or enzymatic resolution of racemic mixtures. The Fmoc group is introduced using N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) or Fmoc-Cl in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to dissolve both polar and nonpolar intermediates.

Stepwise Synthesis and Reaction Optimization

Synthesis of (S)-3-Amino-3-(pyridin-3-yl)propanoic Acid

The β-amino acid backbone is synthesized through a Michael addition of pyridin-3-ylmethanamine to acrylate esters, followed by hydrolysis. Asymmetric induction is achieved using chiral catalysts or enzymes. For example, lipase-mediated resolution of racemic ethyl 3-amino-3-(pyridin-3-yl)propanoate yields the (S)-enantiomer with >99% enantiomeric excess (ee).

Reaction Conditions

Fmoc Protection of the Amino Group

The α-amino group is protected using Fmoc-OSu under mild conditions to avoid racemization. A typical protocol involves dissolving (S)-3-amino-3-(pyridin-3-yl)propanoic acid in DMF, adding Fmoc-OSu (1.2 equivalents), and stirring with DIPEA (3 equivalents) at 0–5°C for 2 hours.

Optimization Insights

-

Base Selection : DIPEA outperforms TEA in minimizing side reactions (e.g., ester hydrolysis).

-

Temperature Control : Reactions below 10°C reduce epimerization at the β-carbon.

-

Solvent Purity : Anhydrous DMF ensures high Fmoc-OSu reactivity.

Industrial-Scale Adaptations and Cost Efficiency

Patent-Based Methodologies

A patent by CN112110833A outlines a scalable route for analogous Fmoc-protected amino acids, emphasizing reduced reliance on corrosive reagents (e.g., trimethylchlorosilane) and improved yield (85–90%) through:

Comparative Analysis of Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Fmoc-OSu Equiv | 1.2 | 1.1 |

| Base | DIPEA | Triethylamine |

| Solvent | DMF | DCM |

| Yield | 75% | 88% |

| Purity | ≥95% | ≥98% |

Purification and Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexanes) or reverse-phase HPLC (C18 column, acetonitrile/water gradient). The latter resolves trace impurities from pyridyl side reactions.

Spectroscopic Confirmation

-

NMR : NMR (DMSO-d6): δ 8.45 (s, 1H, pyridyl-H), 7.89 (d, J = 7.5 Hz, 2H, Fmoc-H), 4.22 (t, J = 6.5 Hz, 1H, CH), 3.98 (m, 2H, Fmoc-CH2).

Challenges and Mitigation Strategies

Racemization During Fmoc Protection

The β-carbon’s stereochemistry is prone to epimerization under basic conditions. Mitigation includes:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing (S)-3-((Fmoc)amino)-3-(pyridin-3-yl)propanoic acid?

- Methodology : Synthesis typically involves Fmoc protection of the amino group, followed by coupling with pyridin-3-ylpropanoic acid derivatives. Key steps include:

- Amino Protection : Use of Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DMF or dichloromethane under inert atmosphere, with bases like DIEA (N,N-diisopropylethylamine) to maintain pH ~8–9 .

- Coupling Reactions : Activation of carboxylic acids via EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HOBt (hydroxybenzotriazole) to minimize racemization .

- Deprotection : Removal of Fmoc with 20% piperidine in DMF, monitored by HPLC for completion .

- Critical Parameters : Temperature (0–25°C), solvent polarity, and reaction time (2–24 hours) significantly impact yield and enantiomeric purity. Contradictions in literature arise from variations in solvent choice (e.g., DMF vs. THF) and catalyst ratios .

Q. How should researchers purify and characterize this compound to ensure >95% purity for peptide synthesis?

- Purification : Use reversed-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA). Flash chromatography (silica gel, ethyl acetate/hexane) is effective for intermediate steps .

- Characterization :

- 1H/13C NMR : Confirm stereochemistry via coupling constants (e.g., J = 7–9 Hz for α-protons) and pyridin-3-yl aromatic signals .

- HPLC-MS : Verify molecular weight (expected [M+H]+ ~435.45 g/mol) and absence of diastereomers .

- Chiral Analysis : Chiral HPLC (e.g., Chiralpak IC column) to validate enantiopurity (>99% ee) .

Q. What are the stability and storage guidelines for this Fmoc-protected amino acid?

- Stability : Degrades under prolonged exposure to light, moisture, or temperatures >25°C. Aqueous solutions (pH >7) accelerate Fmoc cleavage .

- Storage : Store as a lyophilized powder at –20°C under argon. In solution, use anhydrous DMF or DMSO and avoid freeze-thaw cycles .

Advanced Research Questions

Q. How does the pyridin-3-yl substituent influence the compound’s reactivity in solid-phase peptide synthesis (SPPS)?

- Steric and Electronic Effects : The pyridine ring’s electron-withdrawing nature reduces nucleophilicity at the α-amino group, requiring optimized coupling times (e.g., 1–2 hours vs. 30 minutes for phenylalanine derivatives). Steric hindrance may necessitate double coupling for >95% incorporation .

- Side Reactions : Pyridine coordination with metal impurities (e.g., Cu²⁺) can alter reaction kinetics. Pre-treatment of resins with EDTA mitigates this .

Q. What analytical techniques resolve contradictions in reported reaction yields for Fmoc-protected amino acids?

- Root Cause Analysis : Discrepancies often stem from:

- Solvent Purity : Trace water in DMF reduces activation efficiency (validate via Karl Fischer titration) .

- Catalyst Degradation : EDCI/HOBt mixtures degrade over time; fresh reagents improve reproducibility .

- Advanced Tools : Use in situ FTIR to monitor carbodiimide consumption or LC-MS to identify byproducts (e.g., N-acylurea formation) .

Q. How can researchers evaluate the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Biophysical Assays :

- SPR (Surface Plasmon Resonance) : Immobilize target proteins on sensor chips to measure binding kinetics (KD, kon/koff) .

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Methodological Challenges and Solutions

Q. Why do some protocols report low yields in coupling reactions involving pyridin-3-ylpropanoic acid derivatives?

- Issue : The pyridine ring’s basicity can deprotonate the α-amine, reducing nucleophilicity.

- Solution : Use pre-activated esters (e.g., pentafluorophenyl or NHS esters) or employ microwave-assisted synthesis (50°C, 10 minutes) to enhance reactivity .

Q. How to address discrepancies in reported toxicity profiles for Fmoc-protected compounds?

- Data Reconciliation :

- Acute Toxicity : LD50 ranges (e.g., H302: 300–2000 mg/kg orally) vary due to impurities; validate via in-house testing (OECD 423) .

- Ecotoxicity : Lack of data (e.g., EC50 for aquatic organisms) necessitates predictive modeling using QSAR tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.